Tubulin inhibitor 34

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tubulin Inhibitor 34 is a chemical compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 34 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .

Análisis De Reacciones Químicas

Types of Reactions: Tubulin Inhibitor 34 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction .

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Tubulin Inhibitor 34 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study microtubule dynamics and tubulin polymerization.

Biology: Employed in cell biology research to investigate cell division, motility, and intracellular transport.

Medicine: Utilized in cancer research and chemotherapy to inhibit tumor growth and induce apoptosis in cancer cells.

Industry: Applied in the development of new anticancer drugs and therapeutic agents

Mecanismo De Acción

Tubulin Inhibitor 34 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the microtubule network. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic signaling pathways .

Comparación Con Compuestos Similares

Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.

Paclitaxel: Promotes tubulin polymerization and stabilizes microtubules, leading to cell cycle arrest.

Vinblastine: Binds to tubulin and prevents microtubule assembly, causing depolymerization

Uniqueness: Tubulin Inhibitor 34 is unique in its specific binding affinity and selectivity for the colchicine binding site. This specificity allows for targeted inhibition of tubulin polymerization with potentially lower toxicity compared to other tubulin inhibitors. Additionally, its structural modifications provide improved pharmacokinetic properties and reduced side effects .

Actividad Biológica

Tubulin inhibitor 34, also known as compound b5, is recognized for its significant anticancer properties, particularly its ability to inhibit tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing the assembly of microtubules. This action disrupts the normal function of the cytoskeleton, which is crucial for mitosis and cellular integrity .

- Induction of G2/M Phase Arrest : By inhibiting tubulin polymerization, this compound causes cells to accumulate in the G2/M phase of the cell cycle. This arrest is a precursor to apoptosis, as cells are unable to proceed with mitosis .

- Apoptosis Induction : The compound triggers apoptotic pathways, including the activation of caspases, which are critical for programmed cell death. The disruption of microtubule dynamics is linked to mitotic catastrophe, a form of apoptosis that occurs when cells attempt to divide with damaged or incomplete mitotic spindles .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its chemical structure. Research has shown that modifications to specific functional groups can significantly influence its biological activity.

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Aryl Groups | Enhances binding affinity and cytotoxicity |

| Alkyl Substituents | Can either increase or decrease activity depending on size and branching |

| Functional Groups (e.g., methoxy) | Affect solubility and bioavailability |

The SAR studies indicate that compounds with larger or more complex aryl groups generally exhibit higher antiproliferative activity against cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of this compound across various cancer types:

- Breast Cancer (MCF-7 Cells) :

- Leukemia (MV-4-11 Cells) :

- Lung Cancer (A549 Cells) :

Propiedades

Fórmula molecular |

C21H22N4O3S |

|---|---|

Peso molecular |

410.5 g/mol |

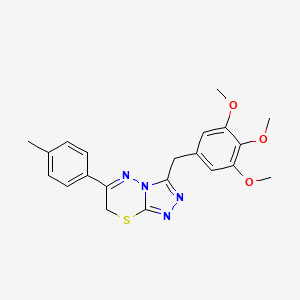

Nombre IUPAC |

6-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

InChI |

InChI=1S/C21H22N4O3S/c1-13-5-7-15(8-6-13)16-12-29-21-23-22-19(25(21)24-16)11-14-9-17(26-2)20(28-4)18(10-14)27-3/h5-10H,11-12H2,1-4H3 |

Clave InChI |

GRJMYRCBPMDPTE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC(=C(C(=C4)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.